Dimethyloxidanium

Description

Contextualization of Oxonium Ions in Chemical Reactivity Theory

Oxonium ions are a class of cations where an oxygen atom bears a positive formal charge and is bonded to three other atoms. wikipedia.org The simplest and most ubiquitous example is the hydronium ion (H₃O⁺). In organic chemistry, oxonium ions are frequently encountered as intermediates in acid-catalyzed reactions involving alcohols and ethers. wikipedia.orgmasterorganicchemistry.com The protonation of the oxygen atom in these functional groups transforms a poor leaving group (alkoxide or hydroxide) into a much better one (an alcohol or water), thereby facilitating nucleophilic substitution or elimination reactions. masterorganicchemistry.com The reactivity of oxonium ions is central to many synthetic methodologies, and their study provides deep insights into the principles of chemical reactivity.

Overview of Dimethyloxidanium as a Key Species in Organic Transformations

This compound, as a specific secondary oxonium ion, serves as a critical intermediate in several important organic transformations. Its formation is a key step in the acid-catalyzed cleavage of dimethyl ether and in the synthesis of dimethyl ether from methanol (B129727). masterorganicchemistry.combyjus.com The inherent electrophilicity of this compound, stemming from the positively charged oxygen atom, makes it susceptible to attack by nucleophiles. researchgate.net This reactivity is harnessed in various chemical processes, from industrial catalysis to interstellar chemistry.

Structure

3D Structure

Properties

CAS No. |

861994-86-7 |

|---|---|

Molecular Formula |

C2H7O+ |

Molecular Weight |

47.08 g/mol |

IUPAC Name |

dimethyloxidanium |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3/p+1 |

InChI Key |

LCGLNKUTAGEVQW-UHFFFAOYSA-O |

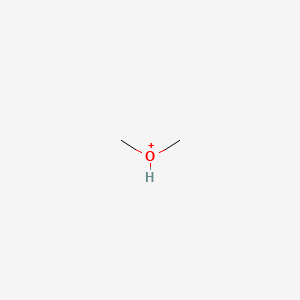

Canonical SMILES |

C[OH+]C |

Origin of Product |

United States |

Formation Pathways and Generative Methodologies of Dimethyloxidanium

Protonation Mechanisms of Dimethyl Ether and Related Oxygenated Substrates

The primary route to dimethyloxidanium is through the direct protonation of dimethyl ether. This process involves the lone pair of electrons on the oxygen atom of dimethyl ether acting as a Brønsted-Lowry base, accepting a proton (H⁺) from an acidic species. The oxygen atom in dimethyl ether possesses two lone pairs of electrons, and protonation occurs at one of these sites, leading to the formation of the C₂H₇O⁺ cation. acs.org

The facility of this protonation is quantified by the proton affinity of dimethyl ether, which is a measure of its gas-phase basicity. The gas-phase proton affinity of dimethyl ether has been determined to be approximately 804 kJ/mol. chemeurope.com This value indicates a strong thermodynamic driving force for the protonation of dimethyl ether by a suitable proton donor in the gas phase. In solution, the pKa of the conjugate acid, this compound, is estimated to be around -3.8, highlighting that it is a strong acid and, conversely, that dimethyl ether is a weak base in aqueous solution. masterorganicchemistry.com

The mechanism of protonation is a fundamental acid-base reaction. In the presence of a strong acid (HA), the oxygen atom of dimethyl ether attacks the proton, leading to the formation of this compound and the conjugate base of the acid (A⁻). masterorganicchemistry.comlibretexts.org This equilibrium is highly dependent on the strength of the acid and the nature of the solvent.

Table 1: Comparison of Gas-Phase Proton Affinities

| Compound | Proton Affinity (kJ/mol) |

|---|---|

| Water | 697 |

| Methanol (B129727) | 761 |

| Dimethyl Ether | 804 |

| Diethyl Ether | 838 |

| Ammonia | 854 |

This table presents the gas-phase proton affinities for dimethyl ether and related small molecules. Data sourced from various chemical databases. chemeurope.comnist.gov

In-Situ Generation in Brønsted Acidic Environments

This compound is readily generated in situ when dimethyl ether is introduced into strongly acidic environments, such as superacids. Superacids, which are acids stronger than 100% sulfuric acid, provide a highly proton-donating medium that can quantitatively convert dimethyl ether to its protonated form. The stability of the resulting this compound cation in these media allows for its direct observation using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

In superacid systems like a mixture of fluorosulfuric acid (HSO₃F) and antimony pentafluoride (SbF₅), the equilibrium lies far to the side of the protonated species. ¹H NMR spectroscopy in such media reveals a distinct set of signals corresponding to the this compound ion, confirming its structure and electronic environment. docbrown.infosenecalearning.com The chemical shifts of the protons in this compound are significantly different from those in its neutral precursor, dimethyl ether, due to the deshielding effect of the positive charge on the oxygen atom.

The generation of this compound is not limited to exotic superacid media. It is also formed as a key intermediate in more common strong acid solutions like concentrated sulfuric acid or hydroiodic acid, which are often used in reactions involving ethers. masterorganicchemistry.comlibretexts.org In these environments, the concentration of the protonated species at any given time depends on the acid concentration and temperature.

Catalytically Induced Formation Processes

The formation of this compound is a crucial step in many acid-catalyzed reactions where dimethyl ether is a reactant or an intermediate. A prominent example is the Methanol-to-Hydrocarbons (MTH) process, where solid acid catalysts, such as zeolites (e.g., H-ZSM-5), are employed. acs.org In this process, methanol is first dehydrated to form dimethyl ether. Subsequently, the dimethyl ether is protonated on the Brønsted acid sites of the zeolite to form surface-bound this compound ions. acs.org

Once formed, this reactive intermediate can undergo a variety of subsequent reactions. For instance, it can react with another molecule of methanol or dimethyl ether to form larger oxonium ions, such as the trimethyloxonium (B1219515) ion, which is a key step in the formation of the first carbon-carbon bonds. acs.org The confinement of these species within the microporous structure of the zeolite catalyst plays a critical role in directing the reaction pathways towards the formation of hydrocarbons.

The catalytic cycle can be summarized as follows:

Protonation of dimethyl ether on a Brønsted acid site of the catalyst.

Reaction of the resulting this compound with other molecules (e.g., methanol, dimethyl ether).

Subsequent steps leading to the formation of olefins and other hydrocarbons, regenerating the protonated site on the catalyst.

Table 2: Catalytic Systems Involving this compound Formation

| Catalyst Type | Process | Role of this compound |

|---|---|---|

| Zeolites (e.g., H-ZSM-5) | Methanol-to-Hydrocarbons (MTH) | Key intermediate formed by protonation of dimethyl ether on acid sites. acs.org |

| Heteropoly acids | Dehydration and other conversions | Formed as a reactive intermediate in acid-catalyzed transformations. rsc.org |

| Supported Metal Catalysts | Polymerization | Mentioned as a component in some catalytic systems. google.comgoogle.com.pg |

This table provides examples of catalytic processes where the formation of this compound is a significant step.

Stability Considerations of Transient this compound Species

This compound is a transient or fleeting species under most conditions. Its stability is highly dependent on its environment. In the gas phase or in non-coordinating, strongly acidic media, it can have a measurable lifetime. However, in the presence of nucleophiles, it is highly reactive. acs.org

The primary pathway for the decomposition of this compound involves nucleophilic attack on one of the methyl groups. masterorganicchemistry.comlibretexts.org For example, in the presence of a halide ion (X⁻), a nucleophilic substitution (Sₙ2) reaction can occur, leading to the formation of methyl halide and methanol. This is the basis for the acidic cleavage of ethers. libretexts.org

Another reaction pathway for this compound, particularly in the context of catalysis, is its reaction with other organic molecules. For example, its reaction with another molecule of dimethyl ether can lead to the formation of the trimethyloxonium ion and a molecule of methanol. acs.org This methyl cation transfer reaction has a low energy barrier, indicating the high reactivity of the this compound ion. acs.org

Theoretical studies and experimental observations in astrochemistry also consider the formation and destruction pathways of this compound in the interstellar medium, where it is believed to be involved in the formation of more complex organic molecules. aanda.org The balance between its formation through protonation and its destruction through reactions with other species determines its steady-state abundance in such environments.

Dimethyloxidanium As a Key Species in Organic Transformations

Role in Acid-Catalyzed Ether Cleavage

The cleavage of ethers by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), proceeds through an oxonium ion intermediate. masterorganicchemistry.comlibretexts.org In the case of dimethyl ether, the first step is the protonation of the ether oxygen by the acid to form dimethyloxidanium. masterorganicchemistry.com This protonation converts the methoxy (B1213986) group into a good leaving group (methanol).

In the subsequent step, the halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks one of the methyl groups in a bimolecular nucleophilic substitution (Sₙ2) reaction. This results in the formation of a methyl halide and a molecule of methanol (B129727). If an excess of the acid is used, the newly formed methanol can be further protonated and subsequently converted to another molecule of methyl halide.

Ab Initio Calculations for Molecular Orbital Analysis

Intermediate in the Synthesis of Dimethyl Ether from Methanol

This compound is a crucial intermediate in the acid-catalyzed dehydration of methanol to form dimethyl ether. byjus.com This reaction is a cornerstone of the "Methanol-to-Gasoline" (MTG) process, where methanol is converted into hydrocarbons over zeolite catalysts. nih.govresearchgate.net The process begins with the protonation of a methanol molecule to form methyloxonium ion. This is followed by a nucleophilic attack by a second methanol molecule on the protonated methanol, leading to the formation of this compound and a molecule of water. rsc.orglibretexts.org Finally, deprotonation of this compound yields dimethyl ether. libretexts.org

This reaction pathway has also been identified as a key process for the formation of dimethyl ether in interstellar space, where gas-phase ion-molecule reactions are prevalent. byjus.com

Statistical Thermodynamics in Reaction Probability Analysis

Participation in Condensation Reactions

Condensation reactions, where two molecules combine to form a larger molecule with the elimination of a small molecule like water, often involve protonated intermediates. The formation of ethers from the condensation of two alcohol molecules is a classic example. unizin.org When methanol is heated in the presence of a strong acid catalyst, this compound is formed as an intermediate in the pathway to dimethyl ether. byjus.com The protonated ether is a key electrophilic species that is subsequently deprotonated to yield the final ether product.

Mechanistic Roles of Dimethyloxidanium in Catalytic Transformations

Role in Methanol-to-Olefins (MTO) Process Mechanisms

This oxonium ion is a central figure in the "oxonium-ylide" pathway, a direct mechanism proposed for C-C bond formation. nih.gov In this route, the dimethyloxidanium ion serves as a precursor to a highly reactive ylide species that can initiate the hydrocarbon formation chain. While the hydrocarbon pool mechanism, involving a dual-cycle of olefins and aromatics, is widely accepted for the steady-state MTO reaction, direct pathways involving species like this compound are considered crucial for understanding the initial induction period of the reaction. scispace.comnih.gov

The primary contribution of this compound to C-C bond formation is through the oxonium-ylide mechanism. This proposed pathway consists of several key steps:

Formation: Dimethyl ether, formed from methanol (B129727), is protonated at a Brønsted acid site within the zeolite to form a this compound ion. rsc.org

Ylide Generation: The this compound ion is then deprotonated, typically by a basic site on the zeolite framework, to form a dimethyl oxonium ylide (CH₃-O⁺-CH₂⁻). This species is equivalent to a surface-bound carbene. rsc.org

Nucleophilic Attack: The highly reactive ylide can then act as a nucleophile. It can attack the carbon atom of another methanol or DME molecule, leading to the formation of an ethyl-methyl ether or a C3-ether, respectively. This step represents the creation of the first C-C bond. nih.gov

Olefin Formation: The resulting larger ether can then undergo further reactions, such as β-hydride elimination, to release the first olefin (ethene) and regenerate catalytic species. nih.gov

While elegant in theory, computational studies have suggested that the formation of oxonium ylides can be energetically demanding, with high activation barriers, making this pathway a subject of ongoing scientific debate. nih.govscispace.com Nevertheless, it remains one of the principal direct mechanisms considered for initiating the MTO process before the hydrocarbon pool is established. nih.govnih.gov

As a protonated ether, this compound is a potent methylating agent. It can transfer a methyl group to various nucleophiles present in the reaction environment. This function is crucial for the growth of hydrocarbon chains within the zeolite pores.

This compound can react with a molecule of dimethyl ether. In this reaction, the oxonium ion transfers a methyl group to the oxygen atom of the DME molecule, resulting in the formation of a trimethyloxonium (B1219515) ion ([CH₃]₃O⁺) and a molecule of methanol. The trimethyloxonium ion is another key species that has been observed and is considered an even more powerful methylating agent, capable of advancing the hydrocarbon chain growth. researchgate.net

In a similar fashion, this compound can methylate methanol. rsc.org The reaction involves the transfer of a methyl group from the this compound ion to the oxygen of a methanol molecule. This process yields a molecule of dimethyl ether and a protonated methanol (methyloxonium) ion. This type of methylation reaction is part of a complex equilibrium of oxygenate species on the catalyst surface, contributing to the dynamic environment from which hydrocarbon products emerge. rsc.org

While this compound is a strong methylating agent for oxygenates like DME and methanol, its direct methylation of water and carbon monoxide is not a widely documented pathway in the MTO process literature. Alternative mechanisms are typically proposed for the involvement of these molecules. For instance, some theories suggest that carbon monoxide can be incorporated into surface methoxy (B1213986) species to form surface-bound acetates, which then act as precursors for C-C bond formation. nih.govrsc.org This proceeds via CO insertion rather than direct methylation by an oxonium ion. The interaction with water primarily involves proton transfer and hydrolysis reactions within the acidic zeolite environment.

The involvement of this compound in reactions characterized as "hydrogen abstraction" primarily relates to proton and hydride transfer events rather than radical hydrogen atom abstraction. The formation of the oxonium ylide, a key step in one of the C-C bond formation pathways, occurs via deprotonation—the abstraction of a proton (H⁺) from the oxonium ion by a basic site. rsc.org

Furthermore, related mechanisms involve hydride transfer (H⁻). Theoretical studies have described a process where a hydride is transferred from a surface methoxy species to an activated DME molecule. nih.gov This can generate a transient oxonium-like intermediate (e.g., AlO=CH₂⁺) and methane. This transient species is then capable of activating C-H bonds and promoting C-C bond formation. nih.gov Therefore, while this compound itself is central to proton-transfer equilibria, its role is more accurately described as facilitating proton and methyl group transfers and serving as a precursor to reactive ylides, which are part of a broader network of hydrogen transfer reactions. rsc.orgnih.gov

Interactive Data Tables

Table 1: Mechanistic Roles of this compound in MTO Reactions

| Reaction Type | Reactants | Products | Mechanistic Role of this compound |

| Ylide Formation | This compound, Basic Site | Dimethyl Oxonium Ylide, Acidic Site | Precursor to the reactive ylide species for C-C bond formation. rsc.org |

| Methylation | This compound, Dimethyl Ether | Trimethyloxonium Ion, Methanol | Acts as a methylating agent to form a more complex oxonium ion. researchgate.net |

| Methylation | This compound, Methanol | Dimethyl Ether, Methyloxonium | Participates in oxygenate equilibrium by methylating methanol. rsc.org |

| Proton Transfer | Dimethyl Ether, Brønsted Acid Site | This compound | Product of DME protonation, activating it for further reaction. rsc.org |

Methylation of Methanol

Intermediacy in Hydrocarbon Pool Mechanism Initiation

The "hydrocarbon pool" mechanism is a central concept in the methanol-to-hydrocarbons (MTH) process, where methanol and dimethyl ether are converted into olefins and other hydrocarbons over acidic zeolite catalysts. acs.orgresearchgate.net While the core of this mechanism involves the methylation of existing hydrocarbon species within the zeolite pores, the initial formation of the first carbon-carbon bond is a critical and debated step. acs.orgysu.am

Recent research suggests that dimethyloxonium plays a role in initiating this process. In the acidic environment of zeolites, dimethyl ether (DME) can be protonated to form the dimethyloxonium ion, (CH₃)₂OH⁺. mdpi.comnih.gov This reactive species is implicated in the early stages of C-C bond formation. researchgate.net One proposed pathway involves the reaction of dimethyloxonium with surface methoxy groups, which are formed from the interaction of methanol or DME with the Brønsted acid sites of the zeolite. nih.gov This interaction can lead to the formation of highly reactive C1 species, such as formaldehyde, which then participate in the initial C-C bond formation, thereby initiating the hydrocarbon pool. nih.gov The formation of these initial hydrocarbon products, like ethene and propene, marks the beginning of the autocatalytic cycle that characterizes the MTH process. researchgate.net

Participation in Dimethyl Ether Carbonylation Processes

Dimethyloxonium is also a crucial intermediate in the carbonylation of dimethyl ether (DME) to produce methyl acetate (B1210297), a key step in the industrial production of acetic acid. researchgate.netresearchgate.net This process is typically catalyzed by acidic zeolites, such as mordenite (B1173385) and ferrierite. researchgate.netrsc.org

The carbonylation of DME involves the insertion of a carbon monoxide (CO) molecule into a methyl group. researchgate.netacs.org The reaction begins with the adsorption of DME onto the Brønsted acid sites of the zeolite, leading to the formation of surface-bound methyl groups. dicp.ac.cn It is proposed that the dimethyloxonium ion can act as a methylating agent in this process. mdpi.com

The key rate-determining step is the insertion of CO into a surface methyl group to form an acetyl intermediate. rsc.orgdicp.ac.cn This acetyl group is the precursor to the final product, methyl acetate. researchgate.net The reaction is highly selective, with selectivities towards methyl acetate often exceeding 99% under optimized conditions. researchgate.net

Table 1: Catalyst Performance in DME Carbonylation

| Catalyst | DME Conversion (%) | Methyl Acetate Selectivity (%) | Temperature (°C) | Pressure (MPa) | Reference |

|---|---|---|---|---|---|

| HMOR | 50.1 | 97.3 | 220 | 2.0 | acs.org |

| Cu/HMOR | 86.0 | 99.6 | 220 | 2.0 | acs.org |

| Co/HMOR | 64.3 | 99.4 | 220 | 2.0 | acs.org |

| Ni/HMOR | 55.3 | 98.7 | 220 | 2.0 | acs.org |

This table presents a selection of data and is not exhaustive.

Following the formation of the acetyl group, it reacts with another molecule of DME. dicp.ac.cn This reaction produces methyl acetate and regenerates the surface-bound methyl group, thus completing the catalytic cycle. researchgate.netdicp.ac.cn The regenerated methyl intermediate can then participate in another round of carbonylation. This regenerative process allows for the continuous production of methyl acetate.

Pathways to Acetyl Group Formation

Electrophilic Activation in Other Acid-Catalyzed Organic Reactions

The dimethyloxonium ion, as a protonated ether, is a potent electrophile. This electrophilicity is central to its role in a variety of other acid-catalyzed organic reactions.

Oxonium ions are cations containing an oxygen atom with three bonds and a positive formal charge. wikipedia.orgquora.com In catalysis, they are often formed by the protonation of alcohols or ethers in acidic media. wikipedia.org This protonation transforms a poor leaving group (an alkoxide) into a good leaving group (an alcohol or water), facilitating reactions such as nucleophilic substitution and elimination.

The catalytic activity of oxonium ions stems from their ability to act as strong electrophiles, activating substrates for subsequent reactions. researchgate.netprinceton.edu In enzyme catalysis, for example, the protonation of a glycosidic linkage to form an oxonium ion facilitates its cleavage. csbsju.edu The general principle involves the stabilization of the transition state, thereby lowering the activation energy of the reaction. scribd.com

In the context of alcohol dehydration, protonation of the hydroxyl group forms an alkyloxonium ion. wikipedia.org The subsequent loss of a water molecule generates a carbocation, which can then eliminate a proton to form an alkene. While this is more common for alcohols, the analogous cleavage of the C-O bond in protonated ethers like dimethyloxonium can occur under strenuous conditions.

Carbocation intermediates, once formed, are prone to rearrangement to form more stable carbocations. libretexts.org This can lead to the formation of a variety of products. While not a primary reaction pathway for dimethyloxonium itself, its formation signifies a highly acidic environment where such rearrangements of other organic molecules are common. libretexts.org For instance, in the presence of strong acids, tertiary alcohols readily form carbocations that can be trapped by other nucleophiles or rearrange. libretexts.org The formation of dimethyloxonium from dimethyl ether indicates conditions suitable for such carbocation-mediated processes.

Interactions of Dimethyloxidanium with Heterogeneous Catalytic Systems

Adsorption and Activation on Zeolite Frameworks

The formation of dimethyloxidanium ((CH₃)₂OH⁺) commences with the adsorption of dimethyl ether onto the acidic sites of a zeolite. mdpi.com It is widely accepted that DME initially adsorbs onto a Brønsted acid site within the zeolite via a hydrogen bond. mdpi.com This interaction activates the DME molecule, leading to the formation of the this compound ion, which can be considered a protonated DME species. mdpi.com Bader charge analysis reveals a significant positive charge on the (CH₃)₂OH⁺ moiety, indicating a strong activation by the zeolite's proton. mdpi.com

The adsorption behavior of the precursor, dimethyl ether, is heavily influenced by the zeolite's pore structure. Studies on MFI-type zeolites like silicalite-1 show that bent molecules such as DME preferentially adsorb in the sinusoidal channels, which offer the most stable sorption sites due to van der Waals interactions with the framework. nih.govresearchgate.net In contrast, linear molecules tend to favor the straight channels. nih.gov The specific surface area and the ratio of silica (B1680970) to alumina (B75360) in the zeolite framework are also crucial factors determining the adsorption capacity for DME. mdpi.com

The core of this compound generation lies in the interaction between dimethyl ether and the Brønsted acid sites (typically bridging Si-OH-Al groups) of the zeolite. mdpi.com DME reacts with the acidic proton to yield the this compound ion, also referred to as DMO⁺. mdpi.com This process involves the proton from the zeolite framework moving towards the oxygen atom of the DME molecule. mdpi.com

The strength and concentration of these Brønsted acid sites significantly dictate the subsequent reactions. In the conversion of DME to aromatics over ZSM-5 zeolites, a higher concentration of strong Brønsted acid sites enhances the formation of total aromatics, particularly light arenes. nih.gov However, excessive Brønsted acidity can also lead to a decrease in aromatics yield due to its high cracking ability. nih.gov The this compound ion formed at these sites is a potent methylating agent, capable of methylating other molecules like DME, methanol (B129727), water, and carbon monoxide. mdpi.com Theoretical studies have shown that the methylation ability of this compound is only slightly weaker than that of the well-known surface methoxy (B1213986) species (ZO-CH₃). mdpi.com

The specific topology of the zeolite framework plays a critical role in the stability and reactivity of the this compound ion. Different zeolite structures, with their unique channel systems and cage dimensions, create distinct catalytic environments.

Ferrierite (FER): Zeolite ferrierite is a highly effective catalyst for the carbonylation of DME to methyl acetate (B1210297). mdpi.com Theoretical studies predict that within the confined space of the ferrierite cage (fer cage), this compound is readily formed. mdpi.comnih.gov The confinement within this specific topology influences the reaction pathways and activation energies. mdpi.com For instance, calculations of DMO⁺-mediated reactions within the H-FER framework show moderate activation energies for processes like H-abstraction and strong methylation capabilities. mdpi.com

H-ZSM-5 (MFI): H-ZSM-5 is a widely used catalyst for methanol-to-hydrocarbons (MTH) and DME-to-olefins (DTO) processes, where this compound is a key intermediate. Its three-dimensional channel system and strong Brønsted acidity facilitate the conversion of DME. nih.govnih.gov The hydrophobicity of H-ZSM-5 makes it resistant to water poisoning, which is often a byproduct of the reactions. nih.gov The balance between Brønsted and Lewis acid sites, along with the mesoporosity of the ZSM-5 structure, controls the product selectivity and the catalyst's lifetime. nih.gov Studies comparing various zeolite frameworks have shown that the small pores of MFI structures can facilitate the disproportionation of DMM, a related oxygenate, into DME and methyl formate. researchgate.net

The table below summarizes the influence of different zeolite topologies on DME activation and subsequent reactions.

| Zeolite Topology | Key Features | Impact on this compound and Related Reactions |

| Ferrierite (FER) | Contains "fer cages" offering a confined environment. mdpi.com | Highly effective for DME carbonylation; stabilizes this compound for methylation reactions. mdpi.com |

| H-ZSM-5 (MFI) | 3D intersecting channel system; strong Brønsted acidity; hydrophobic. nih.govnih.gov | Promotes DME conversion to aromatics and olefins; acidity and structure influence product selectivity and catalyst stability. nih.gov |

| FAU (Faujasite) | Large supercages. mdpi.comresearchgate.net | High adsorption capacity for DME; shows high selectivity in carbonylation reactions due to lower rates of side reactions. mdpi.comresearchgate.net |

| LTA (Linde Type A) | Small pore openings. mdpi.com | Adsorption capacity is limited by pore size; 3A zeolite shows almost no DME adsorption. mdpi.com |

Interactions with Brønsted Acid Sites

Cooperative Effects Between Adjacent Catalytic Sites in this compound Generation and Reactivity

The generation and reactivity of this compound are not solely dependent on isolated Brønsted acid sites but are also influenced by cooperative effects within the catalyst structure. The zeolite framework itself, in conjunction with the acid sites, creates a synergistic environment that directs reaction pathways.

In zeolite ferrierite, the reactivity of this compound is a clear example of such cooperative effects. The confinement provided by the 'fer cage' topology works in concert with the Brønsted acid site (e.g., the T2O6 site) to activate the DME molecule and mediate subsequent reactions like methylation and H-abstraction. mdpi.com This confinement effect, a result of the specific zeolite architecture, influences the transition states and activation energies of the reactions involving the DMO⁺ ion. mdpi.com

Spectroscopic Probing of this compound in Catalytic Environments

Investigating reactive intermediates like this compound within the opaque, solid framework of a zeolite catalyst requires sophisticated in-situ spectroscopic techniques. nih.gov Vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for this purpose. rsc.org

By adsorbing probe molecules, researchers can characterize the acidic properties of the zeolite that are responsible for generating this compound. rsc.orgnih.gov For instance, the adsorption of bases like pyridine (B92270) or 2,6-dimethylpyridine (B142122) allows for the quantification and strength determination of Brønsted acid sites by observing specific vibrational bands. nih.gov

When DME interacts with the Brønsted acid sites, changes in the vibrational spectra can be monitored to observe the formation of the protonated species. The perturbation of the zeolite's hydroxyl groups (O-H stretching bands) and the appearance of new bands corresponding to the C-O and C-H vibrations of the (CH₃)₂OH⁺ ion provide evidence of its formation. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, offering detailed structural information. google.com.pgnih.gov While direct detection of the transient this compound cation by solid-state NMR in a catalytic system is challenging, NMR can provide insights into the host-guest interactions and the changes in the zeolite framework and adsorbed species during the reaction. nih.gov

The table below presents calculated activation internal energies for reactions mediated by this compound (DMO⁺) within a ferrierite zeolite framework, as determined by theoretical studies that complement spectroscopic observations. mdpi.com

| Reaction Type | Reactants | Activation Internal Energy (ΔE≠) (kcal/mol) |

| DMO⁺ Methylation | DMO⁺ + DME | 18.47 |

| DMO⁺ + CH₃OH | 23.36 | |

| DMO⁺ + H₂O | 28.17 | |

| DMO⁺ + CO | 30.06 | |

| DMO⁺ H-abstraction | DMO⁺ + DME | 34.00 |

| DMO⁺ + CH₃OH | 36.63 |

Dimethyloxidanium in Supramolecular Chemistry and Non Covalent Interactions

Role as an Acceptor in Halogen Bonding Interactions

While the oxygen atom in neutral dimethyl ether (DME) is a known halogen bond acceptor, the protonated form, dimethyloxidanium, is less commonly studied in this specific role. acs.org Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. nih.govnih.gov The strength of this interaction increases with the polarizability of the halogen atom and the electron-donating ability of the acceptor. nih.gov

Theoretical studies have extensively investigated the halogen-bonded complexes of neutral dimethyl ether with various halogen donors like dihalogens (e.g., ClF, BrF) and fluorinated halomethanes. acs.orgresearchgate.net In these complexes, the oxygen atom of DME acts as the halogen bond acceptor. researchgate.net The interaction energies of these complexes are influenced by the nature of the halogen donor. researchgate.net

Computational Assessment of Interaction Energies and Charge Redistribution in Complexes

Computational chemistry provides valuable insights into the stability and nature of complexes involving this compound. Various theoretical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to calculate interaction energies and analyze charge redistribution upon complex formation. researchgate.netnih.gov

Quantum mechanics/molecular mechanics (QM/MM) simulations are particularly useful for studying the interactions of this compound within confined environments like zeolites. rsc.orgcardiff.ac.uk These studies reveal that the stability of this compound and its interactions are significantly influenced by the surrounding framework. rsc.orgcardiff.ac.uk

Interaction Energies:

The interaction energy of this compound with other molecules is a key parameter in understanding the stability of the resulting supramolecular assemblies. For instance, the interaction of this compound with water has been a subject of computational studies. oup.comoup.com These calculations show that the formation of complexes is an exothermic process, indicating their stability. oup.comoup.com

The table below presents a summary of computationally determined interaction energies for complexes involving dimethyl ether and its protonated form with various partners.

| Interacting Partner | Computational Method | Interaction Energy (kcal/mol) | Reference |

| H₂O | MP2/6-311++G(2d,2p) | -6.5 | researchgate.net |

| Li⁺ | MP2/6-311++G(2d,2p) | -37.7 | researchgate.net |

| H⁺ | MP2/6-311++G(2d,2p) | -203.4 | researchgate.net |

| NH₃ | CCSD(T)/aug-cc-pVTZ | -23.7 | oup.com |

Charge Redistribution:

Theoretical Frameworks for Understanding Interactions with Other Cations

The interaction of this compound with other cations is a topic of interest in understanding ion-ion interactions in the gas phase and in condensed phases. These interactions are governed by a combination of electrostatic forces, induction, and dispersion. acs.org

Theoretical frameworks used to understand these interactions include high-level ab initio calculations and DFT. acs.org These methods allow for a detailed analysis of the potential energy surface and the nature of the intermolecular forces.

Cation-Cation Repulsion and Attraction:

While interactions between like-charged species are generally repulsive, attractive interactions can arise due to the anisotropic distribution of charge in polyatomic cations. In the case of this compound, the positive charge is not uniformly distributed. The oxygen atom, despite being part of a cation, still possesses regions of negative electrostatic potential associated with its lone pairs. This can lead to attractive interactions with other cations, particularly small metal cations that can interact with these lone pairs.

Complexes with Metal Cations:

Proton-Bound Dimers:

This compound can also interact with other protonated species to form proton-bound dimers. The nature of the bonding in these dimers is a subject of ongoing research and is crucial for understanding proton transfer reactions and the structure of ionic liquids and clusters. researchgate.netresearchgate.netrsc.org

Future Research Directions and Methodological Advancements

Emerging Theoretical Approaches for Highly Reactive Cationic Species

The transient and highly reactive nature of dimethyloxidanium presents significant challenges for direct experimental characterization. Consequently, computational chemistry has become an indispensable tool for predicting its structure, stability, and reaction pathways. Future research will increasingly rely on a new generation of theoretical models that offer greater accuracy and predictive power for such complex species.

Emerging approaches move beyond standard electronic structure calculations to incorporate more nuanced aspects of molecular behavior. Advanced computational methods, including high-level ab initio techniques like coupled-cluster theory and post-Hartree-Fock methods, are essential for obtaining precise calculations of properties such as proton affinities and reaction energetics. Density Functional Theory (DFT) remains a workhorse for its balance of computational cost and accuracy, and future applications will involve more sophisticated functionals specifically designed to handle the complex electronic environments of cationic species.

A significant frontier is the development of theoretical models that can accurately simulate reaction dynamics. Quantum mechanical calculations are being employed to map out potential energy surfaces, which govern the pathways of chemical reactions involving this compound. These studies help elucidate the mechanisms of its formation and subsequent reactions, such as fragmentation patterns where the C-O-C chain breaks. Furthermore, computational investigations are crucial for understanding how environmental factors, like the presence of a protic or aprotic solvent, can influence the structure and reactivity of protonated species.

Interactive Table:

| Theoretical Method | Primary Application for this compound | Anticipated Future Advancements |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular structure, stability, and reaction pathways. | Development of functionals optimized for charged, transient species. |

| Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)) | High-accuracy calculation of proton affinity, bond energies, and spectroscopic parameters. | Application to larger, more complex reaction systems involving this compound. |

| Quantum Dynamics Simulations | Modeling reaction mechanisms and predicting product branching ratios. | Integration with machine learning to accelerate potential energy surface mapping. |

| Multireference Methods (e.g., CASPT2) | Study of photoexcitation properties and photochemical reactions of protonated species. | Application to understanding the photodynamics of this compound in various environments. |

Development of Advanced Experimental Techniques for Transient Ion Observation

Observing and characterizing fleeting species like this compound requires experimental techniques with exceptional sensitivity and temporal resolution. The future of this research area is closely tied to innovations in spectroscopy and mass spectrometry that can capture the formation and subsequent dynamics of these ions in real-time.

Time-resolved mass spectrometry (TRMS) is a powerful strategy for monitoring the kinetics of fast chemical processes, including the formation of reactive intermediates. By coupling reaction initiation methods (e.g., rapid mixing or flash photolysis) with a mass spectrometer, researchers can track the evolution of species on millisecond to sub-millisecond timescales. Future advancements in TRMS, such as improved ionization sources and faster detectors, will enable the direct observation of this compound's role in complex reaction networks.

In parallel, ultrafast transient absorption spectroscopy is emerging as a key technique for probing the dynamics of molecular ions. Using a pump-probe approach, where one laser pulse initiates a reaction and a subsequent, delayed pulse probes the system, scientists can follow the electronic and vibrational changes in a molecule with femtosecond resolution. Recent developments include ultrafast transient vibrational action spectroscopy of cryogenically cooled ions, which allows for the collection of detailed structural information on isolated, complex molecular ions by monitoring the photodissociation of a weakly bound messenger tag. Applying such techniques to this compound could provide unprecedented insight into its structure and how it evolves during a chemical reaction.

Interactive Table:

| Experimental Technique | Principle of Operation | Relevance to this compound Research |

|---|---|---|

| Time-Resolved Mass Spectrometry (TRMS) | Monitors mass-to-charge ratios of reactants, intermediates, and products as a function of time. | Allows for kinetic studies and direct detection of this compound as a reaction intermediate. |

| Ultrafast Transient Absorption Spectroscopy | Uses pump-probe laser pulses to measure changes in absorption, tracking electronic and nuclear dynamics. | Can reveal the ultrafast dynamics following the formation or excitation of this compound. |

| Transient Vibrational Action Spectroscopy | Measures the vibrational spectrum of a transient ion by monitoring its fragmentation (action). | Provides detailed structural information on isolated this compound ions. |

| Resonant 2-Photon Ionization (R2PI) Spectroscopy | A species is selectively ionized by two photons, allowing for mass-selective spectroscopic analysis. | Can be used to study the spectroscopy and reactive pathways of this compound precursor complexes. |

Expansion of this compound Research to Novel Reaction Systems and Catalytic Architectures

While fundamentally important, the study of this compound is also a gateway to exploring new frontiers in catalysis and astrochemistry. Future research will likely see its principles applied to more complex and synthetically valuable systems.

In the realm of asymmetric catalysis, enantioselective protonation is a direct method for creating chiral centers, which are vital in medicinal chemistry. Research in this area involves using chiral catalysts to control the addition of a proton to a prochiral intermediate. Protonated species are central to these mechanisms. For instance, chiral Brønsted acids, sometimes generated from cationic metal complexes, can catalyze the enantioselective protonation of silyl (B83357) enol ethers. Future work could explore how species analogous to this compound, as part of a catalytic system, can facilitate these transformations. A particularly exciting avenue is the development of visible-light-driven enantioselective protonation, which uses photocatalysis to generate reactive intermediates that are then protonated in a controlled manner.

Astrochemistry represents another major area for future this compound research. Protonated molecules are abundant in the interstellar medium (ISM) and are considered key precursors to the formation of complex organic molecules (COMs). The interaction of gaseous molecules with interstellar dust grains is a critical factor in this chemistry. Future astrochemical models and laboratory experiments will need to incorporate detailed studies of ion-molecule reactions involving species like this compound to better understand the chemical evolution of the cosmos. A "systems astrochemistry" approach, which involves the simultaneous variation of multiple experimental parameters, has been proposed to better understand the complex, interconnected nature of interstellar chemistry.

Interactive Table:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.